Vonafexor

Übersicht

Beschreibung

EYP001, auch bekannt als Vonafexor, ist ein synthetischer, nicht-steroidaler, nicht-gallensäure-artiger, hochspezifischer Agonist des Farnesoid-X-Rezeptors (FXR). FXR ist ein Kernrezeptor, der eine entscheidende Rolle bei der Regulation des Gallensäuren-, Lipid- und Glukosestoffwechsels spielt. EYP001 hat sich als vielversprechend für die Behandlung von chronischer Hepatitis B (CHB) und nicht-alkoholischer Fettleberhepatitis (NASH) erwiesen, da es die FXR-Aktivität modulieren kann .

Herstellungsmethoden

Die Synthese von EYP001 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Funktionalisierung. Die genauen Synthesewege und Reaktionsbedingungen sind Eigentum von ENYO Pharma, dem Unternehmen, das EYP001 entwickelt. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die ihre hohe Selektivität und Potenz als FXR-Agonist gewährleisten .

Wissenschaftliche Forschungsanwendungen

EYP001 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: EYP001 wird als Werkzeugverbindung verwendet, um FXR-bezogene Pfade und deren Auswirkungen auf Stoffwechselprozesse zu untersuchen.

Biologie: Die Verbindung wird in der zellulären und molekularen Biologieforschung eingesetzt, um die Rolle von FXR bei der Leberfunktion und -erkrankung zu untersuchen.

Medizin: EYP001 wird als Therapeutikum für CHB und NASH entwickelt.

Wirkmechanismus

EYP001 entfaltet seine Wirkung, indem es als Agonist des Farnesoid-X-Rezeptors (FXR) wirkt. FXR ist ein Kernrezeptor, der die Expression von Genen reguliert, die am Gallensäuren-, Lipid- und Glukosestoffwechsel beteiligt sind. Durch die Aktivierung von FXR moduliert EYP001 diese Stoffwechselwege, was zu einer verbesserten Leberfunktion und einem verringerten Lebergehalts an Fett führt. Im Kontext von CHB interferiert EYP001 mit der Replikation des Hepatitis-B-Virus (HBV), indem es die Transkriptionsaktivität von kovalent geschlossenem zirkulärem DNA (cccDNA), einem wichtigen viralen Replikationszwischenprodukt, beeinflusst .

Wirkmechanismus

Target of Action

Vonafexor, also known as EYP001, is a synthetic non-steroidal, non-bile acid agonist . Its primary target is the Farnesoid X Receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating bile acid homeostasis . It is mainly expressed in the liver and kidneys .

Mode of Action

This compound activates FXR with high selectivity compared to other nuclear receptors . By activating FXR, this compound can influence the transcription of genes involved in bile acid synthesis, transport, and metabolism .

Biochemical Pathways

The activation of FXR by this compound impacts several biochemical pathways. It has been observed to reduce liver fat content, lower liver enzymes, and improve renal function . It also has a significant effect on metabolic and cardiovascular parameters, such as reductions in body weight, waist circumference, and waist-to-height ratio . RNAseq analysis revealed that this compound impacts the pathological activation of pathways involved in cell cycle, cell signaling, and metabolism .

Pharmacokinetics

It is administered once daily, indicating good pharmacokinetic properties .

Result of Action

This compound has shown promising results in clinical trials for the treatment of Non-Alcoholic Steato-Hepatitis (NASH) and Chronic Hepatitis B (CHB). In NASH patients, it met its primary endpoint of lowering liver fat content, with absolute reductions of 6.3% in the 100 mg cohort and 5.4% in the 200 mg cohort . It also improved kidney function as measured by estimated Glomerular Filtration Rate (eGFR) . In CHB patients, this compound reduced HBsAg, a key biomarker of viral activity in the liver .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in reducing liver fat content and improving renal function was observed in a controlled clinical trial environment . .

Vorbereitungsmethoden

The synthesis of EYP001 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary to ENYO Pharma, the company developing EYP001. it is known that the compound is synthesized through a series of chemical reactions that ensure its high selectivity and potency as an FXR agonist .

Analyse Chemischer Reaktionen

EYP001 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: EYP001 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen zu ergeben, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Vergleich Mit ähnlichen Verbindungen

EYP001 wird mit anderen FXR-Agonisten wie Obeticholic Acid (OCA), Tropifexor und Cilofexor verglichen. Im Gegensatz zu EYP001 ist Obeticholic Acid ein Gallensäurederivat, während EYP001 eine nicht-Gallensäureverbindung ist. Diese Unterscheidung trägt zu den einzigartigen pharmakokinetischen Eigenschaften von EYP001 bei, einschließlich seiner bevorzugten Leberverteilung und anhaltenden Zielbindung. Darüber hinaus hat EYP001 in klinischen Studien ein günstiges Sicherheitsprofil und eine potente Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von Lebererkrankungen macht .

Referenzen

Eigenschaften

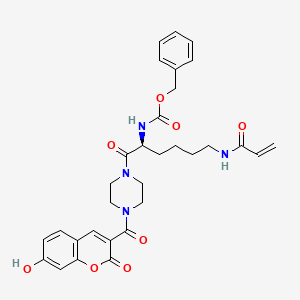

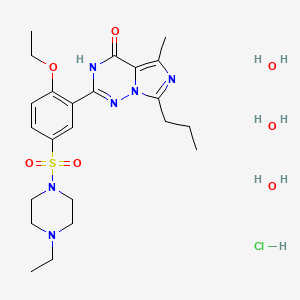

IUPAC Name |

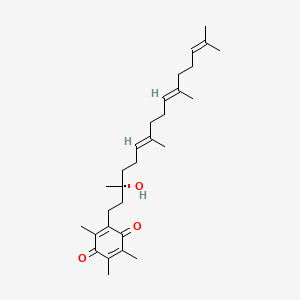

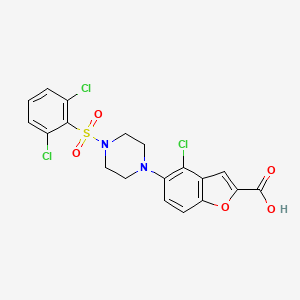

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGQSYUNOIJBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192171-69-9 | |

| Record name | Vonafexor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VONAFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Vonafexor and how does this relate to its therapeutic potential for chronic kidney disease (CKD)?

A1: this compound is a potent and selective agonist of the nuclear receptor NR1H4, also known as Farnesoid X receptor (FXR). [, ] Upon binding to FXR, this compound promotes the expression of downstream target genes involved in bile acid homeostasis, lipid metabolism, and inflammation. [] In the context of CKD, research indicates that NR1H4 expression is downregulated in various models of the disease. [] this compound treatment in these models led to the activation of NR1H4 target genes, a reduction in renal lesions (including glomerulosclerosis, tubular dilation, and interstitial fibrosis), and a decrease in inflammatory markers. [] These findings suggest that the activation of the NR1H4 pathway by this compound could be a promising therapeutic strategy for CKD.

Q2: Has this compound shown efficacy in any other disease models besides CKD?

A2: Yes, this compound has also demonstrated potential in preclinical models of chronic hepatitis B (CHB). [] In vitro and in vivo studies have revealed that FXR agonists can inhibit HBV replication and reduce viral markers. [] In a clinical trial involving CHB patients, this compound treatment was associated with a decrease in HBsAg (Hepatitis B surface antigen) concentrations and, when combined with pegylated-interferon-α2a, led to a reduction in HBcrAg (Hepatitis B e antigen) and pgRNA (pregenomic RNA). [] These results highlight the potential of this compound as a therapeutic agent for CHB, although further research is needed to confirm these findings in larger trials.

Q3: What is the connection between NAFLD/MAFLD/MASLD and CKD, and how does this compound play a role in this relationship?

A3: There is growing evidence suggesting a bidirectional link between chronic kidney disease (CKD) and fatty liver diseases, encompassing nonalcoholic fatty liver disease (NAFLD), metabolic dysfunction-associated fatty liver disease (MAFLD), and metabolic dysfunction-associated steatotic liver disease (MASLD). [] These conditions share common risk factors and often coexist, contributing to a greater disease burden. While the exact mechanisms linking these diseases are complex and multifactorial, they are believed to involve interconnected pathways such as insulin resistance, inflammation, oxidative stress, and gut dysbiosis. this compound, as an FXR agonist, demonstrates potential in addressing this complex interplay. By targeting FXR, this compound influences various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation, which are often dysregulated in both CKD and fatty liver diseases. []

Q4: Does this compound impact any specific cell types within the kidney?

A4: Research suggests that this compound exerts its beneficial effects on multiple cell types within the kidney. In preclinical models of CKD, this compound treatment was associated with a reduction in lymphocyte and macrophage infiltration, indicating a decrease in inflammatory cell presence. [] Furthermore, this compound mitigated myofibroblast activation, a key process in the development of fibrosis. [] Importantly, this compound also demonstrated a protective effect on podocytes, specialized cells crucial for kidney filtration, by halting their loss. [] These findings highlight the multi-faceted impact of this compound on various renal cell populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.